molecular formula C6H3Br2ClO3S B2747588 3,5-Dibromo-2-hydroxybenzene-1-sulfonyl chloride CAS No. 36782-05-5

3,5-Dibromo-2-hydroxybenzene-1-sulfonyl chloride

Cat. No.: B2747588
CAS No.: 36782-05-5
M. Wt: 350.41
InChI Key: XECJZAWXETVBER-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-hydroxybenzene-1-sulfonyl chloride is a versatile chemical compound with the molecular formula C6H3Br2ClO3S and a molecular weight of 350.41 g/mol . It is known for its unique properties, making it valuable in various scientific research fields. This compound is characterized by the presence of bromine, hydroxyl, and sulfonyl chloride functional groups, which contribute to its reactivity and utility in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-hydroxybenzene-1-sulfonyl chloride typically involves the bromination of 2-hydroxybenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzene ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to meet the required specifications .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-hydroxybenzene-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The bromine atoms can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-2-hydroxybenzene-1-sulfonyl chloride is unique due to the presence of bromine atoms, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound for the synthesis of complex molecules and the development of new materials .

Properties

IUPAC Name

3,5-dibromo-2-hydroxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2ClO3S/c7-3-1-4(8)6(10)5(2-3)13(9,11)12/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECJZAWXETVBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)Cl)O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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